molecular formula C45H75NaO16 B220071 Semduramicin sodium CAS No. 119068-77-8

Semduramicin sodium

Cat. No. B220071
CAS RN: 119068-77-8
M. Wt: 895.1 g/mol
InChI Key: JXRFTGPGWGUBQB-LHOUOPCDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Semduramicin Sodium is a small molecule that is used as a veterinary drug . It is also known by other names such as Semduramicina, Semduramicine, and Semduramicinum . It is primarily used in the prevention of coccidiosis in poultry .


Molecular Structure Analysis

The molecular formula of Semduramicin Sodium is C45H75NaO16 . It has an average molecular weight of 895.069 and a monoisotopic mass of 894.49528062 . The InChI Key for Semduramicin Sodium is JXRFTGPGWGUBQB-LHOUOPCDSA-M .


Physical And Chemical Properties Analysis

Semduramicin Sodium has a water solubility of 0.0275 mg/mL . It has a logP value of 2.67 according to ALOGPS and 4.2 according to Chemaxon . It has a pKa (Strongest Acidic) value of 3.95 .

Scientific Research Applications

Anticoccidial Agent in Poultry

Semduramicin sodium is primarily recognized for its role as an anticoccidial agent in poultry, specifically in chickens for fattening. It is effective against certain Gram-positive bacteria, and its use as a feed additive is not linked to increased shedding of pathogens like Salmonella, Escherichia coli, and Campylobacter or to inducing resistance and cross-resistance to antimicrobials relevant to human and animal health. Studies have confirmed its efficacy in controlling coccidiosis at specified dosages without posing significant risks to the environment, groundwater, or aquatic life (Rychen et al., 2018) (Bampidis et al., 2022).

Distribution in Animal Tissues

Research on the distribution of semduramicin in animal tissues has revealed its high lipophilicity, with residues primarily found in egg yolks, ovarian yolks, and the liver of hens fed with contaminated feed. This study underscores the importance of monitoring and controlling semduramicin levels in poultry feed to ensure food safety (Olejnik et al., 2014).

Pharmacological Effects on Immune Response

A pharmacological study investigated the impact of semduramicin on the immune response in broilers. It was observed that semduramicin, at recommended doses, did not significantly affect blood cell count, serum creatinine and uric acid levels, or the activities of AST and ALT. However, semduramicin was found to decrease phagocytic activity, serum globulin, and HI titer, indicating some impact on the immune system of poultry (Dakroury & Resik, 2020).

Ionophore Anticoccidial Research

Studies have assessed the effects of semduramicin, an ionophore anticoccidial, on broiler breeders. It was found that adverse effects like decreased egg production and early embryonic mortality were evident after more than one week of exposure, highlighting the importance of understanding the long-term effects of semduramicin in poultry (Brake et al., 2001).

Environmental Impact and Wastewater Treatment

Research on the environmental impact of semduramicin, particularly in pharmaceutical wastewater, has been conducted. Studies have shown that polyether ionophore antibiotics like semduramicin can be effectively treated in wastewater using advanced membrane processes. This is crucial for preventing their leakage into surface and ground water, which could harm aquatic environments (Cao et al., 2020).

Safety and Hazards

Semduramicin Sodium is toxic if swallowed or inhaled . It can cause damage to organs and can also cause damage through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

sodium;2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O16.Na/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48;/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48);/q;+1/p-1/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRFTGPGWGUBQB-LHOUOPCDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H75NaO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018105
Record name Semduramicin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semduramicin sodium

CAS RN

119068-77-8
Record name Semduramicin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119068778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semduramicin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMDURAMICIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B50X0IVEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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